molecular formula C25H27FN6O4 B2938221 1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one CAS No. 1242904-78-4

1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one

Cat. No.: B2938221
CAS No.: 1242904-78-4
M. Wt: 494.527
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one is a heterocyclic compound featuring a pyridazinone core substituted with two distinct aromatic moieties. The pyridazinone ring (a six-membered diunsaturated ring with two adjacent nitrogen atoms) is functionalized at the 1-position with a 4-methylphenyl group and at the 3-position with a 1,2,4-oxadiazole ring bearing another 4-methylphenyl substituent. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. The compound’s synthesis typically involves cyclocondensation reactions between amidoximes and activated esters or ketones, as exemplified in methods for related oxadiazole-containing compounds .

Properties

IUPAC Name

N-butan-2-yl-3-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O4/c1-3-16(2)28-21(33)12-13-30-23(35)19-6-4-5-7-20(19)32-24(30)29-31(25(32)36)15-22(34)27-14-17-8-10-18(26)11-9-17/h4-11,16H,3,12-15H2,1-2H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVXKABDTWIVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one is a complex organic molecule that incorporates a pyridazine core and an oxadiazole moiety. This structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is C18H16N4OC_{18}H_{16}N_{4}O. Its unique structure allows for various interactions with biological targets, which has been the subject of numerous studies.

Biological Activities

Research has indicated that compounds containing oxadiazole and pyridazine rings exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of oxadiazoles possess significant anticancer properties. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, such as colon (HCT-116) and prostate (PC-3) cancers .
  • Antimicrobial Effects : The presence of the oxadiazole ring is often associated with antimicrobial activity. Studies have documented the effectiveness of related compounds against both bacterial and fungal strains .
  • Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Case Studies

  • Anticancer Activity :
    • A study evaluated a series of oxadiazole derivatives and found that those similar to this compound displayed promising cytotoxicity against various cancer cell lines. For instance, a derivative showed an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity is thought to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. Molecular docking studies suggest strong binding affinities to targets such as EGFR and IL-6 .

Comparative Analysis

The following table summarizes the biological activities associated with various oxadiazole derivatives:

Compound NameBiological ActivityIC50 Value (µM)Target
Compound AAnticancer0.67PC-3
Compound BAntimicrobial1.50E. coli
Compound CAnti-inflammatory0.80COX-2

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Variations Key Properties/Applications References
Target compound C₂₀H₁₆N₄O₂ 344.37 g/mol 4-methylphenyl at both positions Potential kinase inhibition, crystallography studies
3-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one C₂₀H₁₅BrN₄O₂ 423.3 g/mol 2-bromophenyl (oxadiazole), 4-ethylphenyl Enhanced lipophilicity, halogen bonding
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine C₁₄H₁₈N₄O 270.33 g/mol Piperazine linker instead of pyridazinone Drug discovery (CNS targets)
3-[1-(2,2-difluorobenzodioxol-4-yl)-1H-pyrazol-5-yl]-1-(3-methanesulfonylphenyl)pyridazin-4(1H)-one C₂₁H₁₄F₂N₄O₅S 472.42 g/mol Sulfonylphenyl, difluorobenzodioxolyl Antipsychotic activity, high binding affinity

Key Observations:

Substituent Effects on Bioactivity: The target compound’s 4-methylphenyl groups likely enhance π-π stacking interactions in protein binding pockets, similar to the sulfonylphenyl group in the antipsychotic analogue .

Impact of Core Heterocycle: Pyridazinone derivatives (e.g., target compound and ) exhibit planar aromatic cores suitable for enzymatic active-site binding, whereas piperazine-linked analogues (e.g., ) prioritize conformational flexibility for CNS penetration.

Synthetic Accessibility :

  • The target compound’s synthesis aligns with methods for related oxadiazoles, such as cyclocondensation of amidoximes with esters . In contrast, halogenated analogues (e.g., ) require bromination steps, complicating scalability.

Pharmacological and Computational Insights

  • Binding Affinity: The target compound’s oxadiazole ring mimics amide bioisosteres, a feature shared with inhibitors of CRBP1 (cellular retinol-binding protein 1) . Computational docking studies suggest that the 4-methylphenyl groups stabilize hydrophobic interactions, akin to the trifluoromethoxyphenyl group in a related oxadiazole-pyridinone inhibitor .
  • However, the lack of ionizable groups may limit membrane permeability relative to sulfonamide-containing analogues .

Crystallographic and Stability Data

  • Stability studies on similar oxadiazoles (e.g., ) indicate resistance to hydrolysis under physiological conditions, a critical advantage for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.